

# LY2183240 as a new psychoactive substance (NPS)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2183240 |           |
| Cat. No.:            | B1675615  | Get Quote |

## LY2183240: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**LY2183240** has emerged as a significant compound of interest within the field of cannabinoid research and is classified as a new psychoactive substance (NPS). Initially investigated for its therapeutic potential, its complex pharmacology, characterized by the potent inhibition of fatty acid amide hydrolase (FAAH) and its putative role as an endocannabinoid reuptake inhibitor, warrants a detailed technical understanding. This guide provides an in-depth overview of the core pharmacological and analytical aspects of **LY2183240**, tailored for a scientific audience. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows to support further research and development.

### Introduction

**LY2183240** is a synthetic compound that modulates the endocannabinoid system (ECS), a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary mechanism of action involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, **LY2183240** elevates the endogenous levels of anandamide, thereby enhancing cannabinoid receptor signaling. This potentiation of the ECS has been linked to



various physiological effects, including analgesia, anxiolysis, and reward-seeking behaviors. However, **LY2183240** also exhibits a degree of promiscuity, inhibiting other serine hydrolases, which contributes to its complex pharmacological profile and potential for off-target effects. This guide aims to consolidate the current technical knowledge on **LY2183240** to facilitate its study and understanding within the scientific community.

## **Pharmacology and Mechanism of Action**

**LY2183240**'s pharmacological effects are primarily driven by its potent, covalent inhibition of FAAH.[1] This inhibition leads to a significant increase in the concentration of anandamide in the brain.[2] Anandamide, an endogenous ligand for cannabinoid receptors, subsequently activates CB1 and CB2 receptors, leading to downstream signaling cascades.[3] Recent studies also suggest that **LY2183240** can directly modulate the CB1 receptor, leading to an increase in action potentials.

### **Signaling Pathway**

The elevation of anandamide levels by **LY2183240** potentiates the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulates various ion channels. The overall effect is a modulation of neurotransmitter release and neuronal excitability.







Click to download full resolution via product page

Mechanism of Action of LY2183240

# **Quantitative Pharmacological Data**

The following tables summarize the available quantitative data for **LY2183240**, providing a basis for comparative analysis and experimental design.

Table 1: In Vitro Binding Affinities and Inhibitory

**Concentrations** 

| Target                                | Parameter        | Value        | Species       | Reference |
|---------------------------------------|------------------|--------------|---------------|-----------|
| FAAH                                  | IC <sub>50</sub> | 12 nM        | Not Specified | [3]       |
| FAAH                                  | IC <sub>50</sub> | 13 nM        | Not Specified |           |
| Putative<br>Anandamide<br>Transporter | Ki               | 540 ± 170 pM | Not Specified | [2]       |
| CB1 Receptor                          | Ki               | 141 nM       | Not Specified |           |
| CB2 Receptor                          | Ki               | > 10 μM      | Not Specified |           |

**Table 2: In Vivo Efficacy** 

| Effect                                  | Parameter | Value                 | Species | Reference |
|-----------------------------------------|-----------|-----------------------|---------|-----------|
| Increase in<br>Cerebellar<br>Anandamide | ED50      | 1.37 ± 0.980<br>mg/kg | Rat     | [2]       |

## **Table 3: Off-Target Activity**

**LY2183240** has been shown to inhibit several other serine hydrolases, indicating a degree of target promiscuity. While a comprehensive quantitative comparison is not available in a single study, research indicates that at higher concentrations, **LY2183240** can inhibit other lipases.[4] This contrasts with more selective FAAH inhibitors like PF04457845, which primarily targets FAAH and, to a lesser extent, the homologous enzyme FAAH2.[4]



## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of **LY2183240**.

## **FAAH Inhibition Assay (Fluorometric)**

This protocol outlines a common method for determining the inhibitory activity of compounds against FAAH.

#### Materials:

- Human recombinant FAAH
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide AAMCA)
- Test compound (LY2183240) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of LY2183240 in FAAH assay buffer.
- Add a defined amount of human recombinant FAAH to each well of the microplate.
- Add the diluted LY2183240 or vehicle (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the FAAH substrate (AAMCA) to all wells.
- Immediately measure the fluorescence kinetically at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm for a set period (e.g., 30 minutes) at 37°C.



- The rate of increase in fluorescence is proportional to FAAH activity.
- Calculate the percent inhibition for each concentration of LY2183240 relative to the vehicle control.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The putative endocannabinoid transport blocker LY2183240 is a potent inhibitor of FAAH and several other brain serine hydrolases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [LY2183240 as a new psychoactive substance (NPS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675615#ly2183240-as-a-new-psychoactive-substance-nps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com